molecular formula C20H24BrNO4 B6009005 2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6009005
M. Wt: 422.3 g/mol
InChI Key: PJJMGWUUQHNBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities.

Scientific Research Applications

2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Mechanism of Action

The exact mechanism of action of 2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane. In addition, it has been found to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications, such as in the treatment of cancer, fungal infections, and neurodegenerative diseases. Additionally, future studies could focus on improving its solubility and bioavailability to enhance its efficacy and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of 2-(5-bromo-2,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves several steps. The starting material is 2,4-dimethoxy-5-bromobenzyl chloride, which is reacted with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to give the final product.

properties

IUPAC Name

2-[(5-bromo-2,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO4/c1-23-17-10-18(24-2)16(21)7-15(17)12-22-6-5-13-8-19(25-3)20(26-4)9-14(13)11-22/h7-10H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMGWUUQHNBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3=CC(=C(C=C3C2)OC)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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